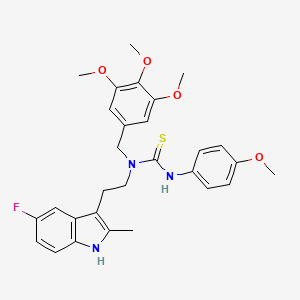

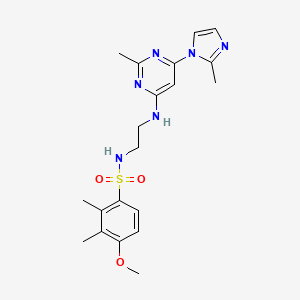

![molecular formula C23H25N3O4 B2386934 1-(2-(4-ヒドロキシフェニル)-7-メトキシ-1,10b-ジヒドロスピロ[ベンゾ[e]ピラゾロ[1,5-c][1,3]オキサジン-5,4'-ピペリジン]-1'-イル)エタノン CAS No. 941894-92-4](/img/structure/B2386934.png)

1-(2-(4-ヒドロキシフェニル)-7-メトキシ-1,10b-ジヒドロスピロ[ベンゾ[e]ピラゾロ[1,5-c][1,3]オキサジン-5,4'-ピペリジン]-1'-イル)エタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.47. The purity is usually 95%.

BenchChem offers high-quality 1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 用途: 研究者は、この化合物の誘導体をアデノシン受容体拮抗薬として研究してきました。 これらの分子は、アデノシンシグナル伝達経路を調節する可能性があり、創薬、受容体プローブ、診断システムに価値があります .

- 用途: 科学者は、非フラーレン系PSCにおける使用のために関連する構造を調査してきました。 この化合物を組み込むことで、高い電力変換効率(PCE)を達成し、エネルギー損失(Eloss)を最小限に抑えることを目指しています .

- 用途: 一部の研究では、この化合物の抗菌特性を調査してきました。 特定の病原体に対する有効性を調査することで、新規治療薬を開発できる可能性があります .

- 用途: この化合物をイメージング剤または治療用ペイロードと結合させることで、科学者はセラノスティクスシステムを作成できます。 これらのシステムは、診断と治療を同時に可能にします .

アデノシン受容体拮抗薬

非フラーレン系有機光起電力素子(PSC)

抗菌活性

セラノスティクスアプリケーション

作用機序

Target of Action

Similar compounds in the pyrazolo[1,5-a]pyrimidines class have been known to exhibit antitrypanosomal activity , suggesting potential targets could be enzymes or proteins involved in the life cycle of Trypanosoma species.

Mode of Action

Based on the known activities of similar compounds, it may interact with its targets, leading to inhibition or alteration of their normal function .

Biochemical Pathways

Related compounds have been shown to affect purine biochemical reactions , suggesting that this compound may also interact with similar pathways.

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities against certain cell lines , suggesting potential cellular effects.

生化学分析

Biochemical Properties

1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound’s interaction with CDKs involves binding to the active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, it may interact with other proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of 1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone on various cell types and cellular processes are profound. It has been shown to induce cell cycle arrest at the G0-G1 phase in cancer cell lines, such as MCF-7 and HCT-116 . This arrest is accompanied by alterations in gene expression and cellular metabolism, leading to reduced cell proliferation and increased apoptosis. The compound also affects cell signaling pathways, including those mediated by CDKs and other kinases, thereby modulating cellular responses to growth factors and other external signals.

Molecular Mechanism

At the molecular level, 1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDKs, inhibiting their activity and preventing substrate phosphorylation . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell proliferation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

The temporal effects of 1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its efficacy and cellular effects. In vitro studies have shown that the compound remains stable under standard laboratory conditions for extended periods, allowing for prolonged experimentation

Dosage Effects in Animal Models

The effects of 1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone vary with different dosages in animal models. Studies have shown that low to moderate doses can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of determining optimal dosage ranges for therapeutic applications.

Metabolic Pathways

1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via renal and hepatic pathways. These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of 1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone within cells and tissues are critical for its biological activity. The compound may utilize specific transporters and binding proteins to facilitate its uptake and distribution . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects on target enzymes and proteins. The compound’s distribution within tissues can also impact its therapeutic potential and toxicity profile.

Subcellular Localization

The subcellular localization of 1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone is essential for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors and other nuclear proteins, influencing gene expression and cell cycle regulation. Additionally, its presence in the cytoplasm can affect cytoplasmic enzymes and signaling pathways, further modulating cellular responses.

特性

IUPAC Name |

1-[2-(4-hydroxyphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-15(27)25-12-10-23(11-13-25)26-20(18-4-3-5-21(29-2)22(18)30-23)14-19(24-26)16-6-8-17(28)9-7-16/h3-9,20,28H,10-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQBBRLYEZIZMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)O)C5=C(O2)C(=CC=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

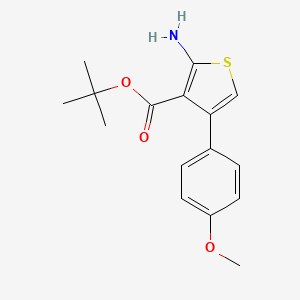

![methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2386856.png)

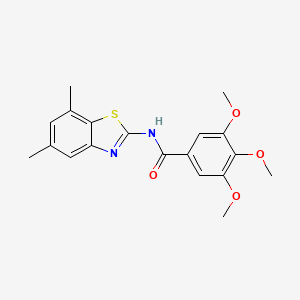

![7-(3,4-dimethylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2386861.png)

![methyl 3-{[(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)carbamoyl]amino}benzoate](/img/structure/B2386862.png)

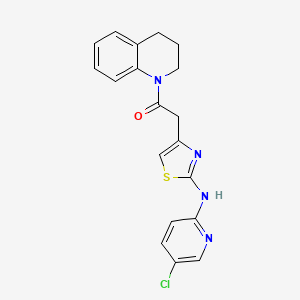

![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2386863.png)

![1-tert-butyl-5-formyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B2386864.png)

![2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide](/img/structure/B2386867.png)